molecular formula C7H10ClNS B2845194 [(5-Chlorothiophen-2-yl)methyl](ethyl)amine CAS No. 851175-22-9

[(5-Chlorothiophen-2-yl)methyl](ethyl)amine

Cat. No.: B2845194
CAS No.: 851175-22-9
M. Wt: 175.67
InChI Key: PMWLAERHYHLCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorothiophen-2-yl)methylamine is an organic compound that contains a thiophene ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)methylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for (5-Chlorothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chlorothiophen-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorothiophen-2-yl)methylamine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(5-Chlorothiophen-2-yl)methylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H10ClNS and a molecular weight of 201.70 g/mol. It features a thiophene ring substituted with a chlorine atom at the 5-position and an ethylamine moiety, contributing to its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have indicated that (5-Chlorothiophen-2-yl)methylamine exhibits significant antimicrobial properties. The effectiveness of this compound against various microbial strains suggests its potential utility in developing new antimicrobial agents.

Case Studies

  • In Vitro Studies : A study demonstrated that (5-Chlorothiophen-2-yl)methylamine showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
    • Staphylococcus aureus: MIC = 1.12 mg/mL
    • Escherichia coli: MIC = 0.56 mg/mL
    • Klebsiella pneumoniae: MIC = 0.56 mg/mL
  • Synergistic Effects : In combination with other antimicrobial agents, (5-Chlorothiophen-2-yl)methylamine exhibited synergistic effects, enhancing the overall antimicrobial activity against resistant strains such as Pseudomonas aeruginosa .

The biological mechanisms underlying the activity of (5-Chlorothiophen-2-yl)methylamine are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity and affecting metabolic pathways.
  • Cell Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (5-Chlorothiophen-2-yl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
[(5-chlorothiophen-2-yl)methyl]amineLacks ethyl groupMay exhibit different biological activity due to absence of ethyl substitution
[(5-chlorothiophen-2-yl)methyl][2-(cyclohex-1-en-1-yl)ethyl]amineContains cyclohexene ringDifferent steric effects may alter reactivity and binding affinity
1-(5-chlorothiophen-2-yl)-N,N-diethylamineDiethyl substitutionPotentially increased lipophilicity affecting pharmacokinetics

This table illustrates how variations in structure can influence biological activity, highlighting the significance of the ethyl group in enhancing the compound's properties.

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : Investigated as a potential lead compound for developing new antimicrobial agents.
  • Pharmaceuticals : Explored as an intermediate in synthesizing more complex therapeutic molecules.
  • Industrial Applications : Used in producing specialty chemicals with specific electronic properties.

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-2-9-5-6-3-4-7(8)10-6/h3-4,9H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWLAERHYHLCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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